N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
CAS No.: 921859-44-1
Cat. No.: VC6587842
Molecular Formula: C21H20N6OS2
Molecular Weight: 436.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921859-44-1 |
|---|---|
| Molecular Formula | C21H20N6OS2 |
| Molecular Weight | 436.55 |
| IUPAC Name | N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H20N6OS2/c1-13-3-6-15(7-4-13)26-9-10-27-20(26)24-25-21(27)29-12-18(28)23-19-22-16-8-5-14(2)11-17(16)30-19/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,28) |
| Standard InChI Key | NSELTDUYTVGKCZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates multiple heterocyclic systems:
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A 6-methylbenzo[d]thiazole moiety, a bicyclic aromatic system known for electron-rich properties and π-π stacking capabilities.
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An imidazo[2,1-c] triazole core, featuring a fused five- and six-membered ring system that enhances metabolic stability.
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A p-tolyl (4-methylphenyl) group, contributing hydrophobic interactions.
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A thioacetamide linker, which may facilitate hydrogen bonding and redox activity.
The molecular formula is C₂₁H₂₀N₆OS₂, with a molar mass of 436.55 g/mol. Its IUPAC name, N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1, triazol-3-yl]sulfanyl]acetamide, reflects this intricate connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 921859-44-1 |
| Molecular Formula | C₂₁H₂₀N₆OS₂ |
| Molecular Weight | 436.55 g/mol |
| SMILES | CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C |
| Solubility | Not publicly available |
| PubChem CID | 41160359 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound likely follows multi-step protocols common to imidazotriazole derivatives. A plausible route involves:
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Cyclocondensation: Formation of the imidazo[2,1-c] triazole core via reaction between a substituted thiourea and α-haloketone .
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Thioether Formation: Coupling the triazole-thiol intermediate with a bromoacetamide derivative under basic conditions.
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Amide Bond Formation: Introducing the 6-methylbenzo[d]thiazol-2-amine moiety using carbodiimide-mediated coupling.
Reaction monitoring typically employs thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy, with final purification via column chromatography.
Analytical Characterization
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¹H NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.2–2.5 ppm), and amide NH (δ ~10 ppm).
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 437.5, consistent with the molecular formula.
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HPLC: Purity assessments often use reverse-phase C18 columns with UV detection at 254 nm.
Comparative Analysis with Structural Analogs
Table 2: Activity of Selected Imidazotriazole Derivatives
| Compound | Target Organism | IC₅₀ (μM) | Selectivity Index (MRC-5) |
|---|---|---|---|
| IT10 | Mtb H37Ra | 2.32 | >55 |
| IT06 | Mtb H37Ra | 2.03 | >63 |
| Target Compound | Not tested | — | — |
Note: Selectivity index = IC₅₀ (host cells) / IC₅₀ (Mtb).
Future Research Directions
Mechanistic Studies
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Target Identification: Proteomic profiling to identify binding partners beyond PS.
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Resistance Profiling: Assessing susceptibility to Mtb efflux pumps (e.g., Rv1258c).
Structural Optimization
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Bioisosteric Replacement: Substituting the p-tolyl group with fluorinated aryl rings to enhance metabolic stability.
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Prodrug Design: Masking the thioacetamide moiety as a disulfide to improve oral bioavailability.
Preclinical Development
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Pharmacokinetics: Assessing absorption, distribution, and CYP450-mediated metabolism.
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Toxicology: Acute and chronic toxicity studies in rodent models.
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